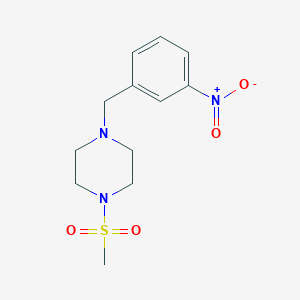
1-(Methylsulfonyl)-4-(3-nitrobenzyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Methylsulfonyl)-4-(3-nitrobenzyl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound is a piperazine derivative that contains both a methylsulfonyl group and a nitrobenzyl group. The compound has been synthesized using various methods and has shown promising results in various scientific studies.
作用机制
The mechanism of action of 1-(Methylsulfonyl)-4-(3-nitrobenzyl)piperazine is not fully understood. However, studies have suggested that the compound exerts its effects by modulating various signaling pathways in cells. For example, in cancer cells, the compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. In inflammation research, the compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(Methylsulfonyl)-4-(3-nitrobenzyl)piperazine have been extensively studied. In cancer research, the compound has been shown to induce apoptosis, inhibit angiogenesis, and inhibit cell proliferation. In inflammation research, the compound has been shown to reduce the production of inflammatory cytokines and inhibit the activation of immune cells. In neurological research, the compound has been shown to have neuroprotective effects and improve cognitive function.
实验室实验的优点和局限性
One of the advantages of using 1-(Methylsulfonyl)-4-(3-nitrobenzyl)piperazine in lab experiments is its potential applications in medicinal chemistry. The compound has shown promising results in various disease models and can be used as a lead compound for the development of new drugs. However, one of the limitations of using the compound in lab experiments is its potential toxicity. The compound has been shown to be toxic at high concentrations, and further studies are needed to determine its safety profile.
未来方向
There are several future directions for research on 1-(Methylsulfonyl)-4-(3-nitrobenzyl)piperazine. One of the directions is to further investigate its mechanism of action and signaling pathways involved in its effects. Another direction is to study the compound's potential applications in other disease models, such as metabolic disorders and cardiovascular diseases. Additionally, further studies are needed to determine the safety profile of the compound and its potential side effects. Finally, the compound's potential as a lead compound for the development of new drugs should be further explored.
合成方法
The synthesis of 1-(Methylsulfonyl)-4-(3-nitrobenzyl)piperazine has been achieved using different methods. One of the commonly used methods involves the reaction of 1-methylpiperazine with 3-nitrobenzyl chloride in the presence of a base such as sodium hydride. The resulting product is then treated with dimethyl sulfoxide (DMSO) and sulfur trioxide (SO3) to introduce the methylsulfonyl group.
科学研究应用
1-(Methylsulfonyl)-4-(3-nitrobenzyl)piperazine has been extensively studied for its potential applications in medicinal chemistry. The compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders. In cancer research, the compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that the compound can reduce inflammation by inhibiting the production of inflammatory cytokines. In neurological research, the compound has been shown to have neuroprotective effects and can improve cognitive function.
属性
分子式 |
C12H17N3O4S |
|---|---|
分子量 |
299.35 g/mol |
IUPAC 名称 |
1-methylsulfonyl-4-[(3-nitrophenyl)methyl]piperazine |
InChI |
InChI=1S/C12H17N3O4S/c1-20(18,19)14-7-5-13(6-8-14)10-11-3-2-4-12(9-11)15(16)17/h2-4,9H,5-8,10H2,1H3 |
InChI 键 |
IWEOQZSECUTOAL-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1CCN(CC1)CC2=CC(=CC=C2)[N+](=O)[O-] |
规范 SMILES |
CS(=O)(=O)N1CCN(CC1)CC2=CC(=CC=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{2-methoxy-4-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B245994.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide](/img/structure/B245995.png)
![3-bromo-4-ethoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B246000.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide](/img/structure/B246002.png)
![2,5-dichloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B246003.png)
![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]propanamide](/img/structure/B246004.png)

![N-{3-[(3-chloro-4-methylbenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B246006.png)
![N-{3-[(3,4-dichlorobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B246007.png)
![N-{3-[(3-fluorobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B246009.png)
![N-{4-methoxy-3-[(3-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B246010.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide](/img/structure/B246012.png)
![3,5-dichloro-4-methoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B246013.png)
![N-[4-(4-Methanesulfonyl-piperazin-1-yl)-phenyl]-2-methoxy-3-methyl-benzamide](/img/structure/B246014.png)